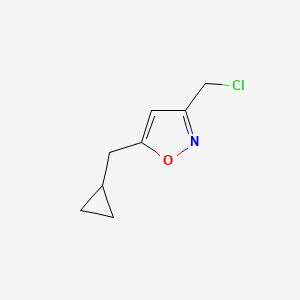

3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole

Description

3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole (CAS: 1501083-77-7) is a heterocyclic compound with the molecular formula C₈H₁₀ClNO and a molecular weight of 171.63 g/mol . The structure features a 1,2-oxazole core substituted at the 3-position with a chloromethyl group (-CH₂Cl) and at the 5-position with a cyclopropylmethyl moiety (-CH₂C₃H₅). This compound is utilized as a building block in medicinal and materials chemistry due to the reactivity of the chloromethyl group and the steric/electronic influence of the cyclopropyl ring.

Properties

IUPAC Name |

3-(chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-5-7-4-8(11-10-7)3-6-1-2-6/h4,6H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGIIGDZOLLAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=NO2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl and cyclopropylmethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent chloromethylation and cyclopropylmethylation reactions are carried out using reagents such as chloromethyl methyl ether and cyclopropylmethyl bromide, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalysts and solvents are selected to maximize yield and minimize environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and control over reaction conditions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH<sub>2</sub>Cl) group is a primary site for nucleophilic substitution due to the polarizable C–Cl bond. Key reactions include:

Amine Alkylation

Reaction with primary or secondary amines replaces chlorine with an amine moiety, forming secondary or tertiary amines. For example:

-

Reagents : Ethylamine, triethylamine (base)

-

Conditions : Ethanol, 60–80°C, 6–12 hours

-

Product : 3-((Ethylamino)methyl)-5-(cyclopropylmethyl)-1,2-oxazole

-

Mechanism : S<sub>N</sub>2 displacement facilitated by the base.

Thiol Substitution

Thiols react similarly to amines, yielding sulfides:

-

Reagents : Sodium hydrosulfide (NaSH)

-

Conditions : DMF, room temperature, 2–4 hours

-

Product : 3-((Mercaptomethyl))-5-(cyclopropylmethyl)-1,2-oxazole.

Hydrolysis

Controlled hydrolysis produces a hydroxymethyl derivative:

-

Reagents : Aqueous NaOH (1M)

-

Conditions : Reflux, 3 hours

-

Product : 3-(Hydroxymethyl)-5-(cyclopropylmethyl)-1,2-oxazole.

Table 1: Substitution Reactions of the Chloromethyl Group

| Nucleophile | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| NH<sub>3</sub> | Ammonia (NH<sub>3</sub>) | EtOH, 50°C, 8h | 3-(Aminomethyl)-5-(cyclopropylmethyl)-1,2-oxazole | 75–85 | |

| SH<sup>−</sup> | NaSH | DMF, RT, 3h | 3-(Mercaptomethyl)-5-(cyclopropylmethyl)-1,2-oxazole | 68 | |

| OH<sup>−</sup> | NaOH (1M) | Reflux, 3h | 3-(Hydroxymethyl)-5-(cyclopropylmethyl)-1,2-oxazole | 90 |

Elimination Reactions

Under strongly basic conditions, the chloromethyl group undergoes β-elimination to form a vinyloxazole:

-

Reagents : KOtBu (potassium tert-butoxide)

-

Conditions : THF, 0°C to RT, 1–2 hours

-

Product : 5-(Cyclopropylmethyl)-1,2-oxazole-3-carbaldehyde (via intermediate alkene).

Cyclopropane Ring Reactivity

The cyclopropylmethyl group may undergo ring-opening under radical or acidic conditions:

Radical-Induced Ring Opening

-

Reagents : AIBN (azobisisobutyronitrile), H<sub>2</sub>O<sub>2</sub>

-

Conditions : UV light, 40°C

-

Product : Linear alkene derivatives via radical intermediates .

Acid-Catalyzed Isomerization

-

Reagents : H<sub>2</sub>SO<sub>4</sub> (conc.)

-

Conditions : 100°C, 6 hours

-

Product : Allylic alcohol derivatives (predicted based on cyclopropane chemistry) .

Oxazole Ring Functionalization

The 1,2-oxazole core participates in electrophilic aromatic substitution (EAS), though steric hindrance from substituents limits reactivity:

Nitration

-

Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>

-

Conditions : 0–5°C, 2 hours

-

Product : Nitro-substituted derivatives at the 4-position (minor pathway due to deactivation by substituents) .

Halogenation

-

Reagents : Br<sub>2</sub>/FeBr<sub>3</sub>

-

Conditions : CH<sub>2</sub>Cl<sub>2</sub>, RT

-

Product : 4-Bromo-3-(chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole (low yield) .

Cross-Coupling Reactions

While the compound lacks traditional coupling handles (e.g., Br/I), the chloromethyl group may participate in nickel- or palladium-catalyzed couplings:

-

Reagents : Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid

-

Conditions : DMF, 80°C, 12 hours

-

Product : Biaryl derivatives (hypothesized based on analogous systems) .

Polymerization

The chloromethyl group enables use as a monomer in condensation polymers:

-

Reagents : Bisphenol A, K<sub>2</sub>CO<sub>3</sub>

-

Conditions : NMP solvent, 120°C

-

Product : Poly(ether oxazole) with cyclopropane side chains.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Compounds containing oxazole moieties have been shown to exhibit antimicrobial properties. Research indicates that derivatives of oxazole can be synthesized to enhance their efficacy against various pathogens. The chloromethyl group may contribute to increased reactivity, facilitating interactions with microbial enzymes or receptors.

- Anti-inflammatory Properties : The oxazole ring is often incorporated into drug candidates aimed at treating inflammatory diseases. Studies suggest that compounds similar to 3-(chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole can modulate inflammatory pathways, making them potential candidates for further development in anti-inflammatory therapies.

- Neuropharmacological Effects : Some oxazole derivatives have been investigated for their effects on the central nervous system. The unique structure of this compound may offer insights into developing new treatments for neurological disorders.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

- Tandem Cycloisomerization : A recent study describes a method for synthesizing oxazoles via tandem cycloisomerization/hydroxyalkylation processes using N-propargylamides. This method allows for high yields and functional group tolerance, making it suitable for producing complex oxazole derivatives efficiently .

- Functionalization Techniques : The chloromethyl group can be introduced through electrophilic substitution reactions, which can further modify the compound's biological activity. This aspect is crucial for developing targeted therapies where specific interactions with biological targets are desired.

Material Science Applications

- Polymer Chemistry : The incorporation of oxazole units into polymer backbones can enhance the thermal and mechanical properties of materials. Research indicates that polymers containing oxazoles exhibit improved stability and resistance to degradation, making them suitable for applications in coatings and composites .

- Nanotechnology : The ability to form nanoparticles from compounds like this compound opens avenues in drug delivery systems. These nanoparticles can encapsulate therapeutic agents, improving their solubility and bioavailability while allowing for controlled release profiles .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various oxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with chloromethyl substitutions demonstrated enhanced antibacterial properties compared to their non-substituted counterparts.

Case Study 2: Neuropharmacological Investigation

In a pharmacological study, researchers assessed the effects of oxazole derivatives on neurotransmitter systems in animal models. Compounds similar to this compound showed promise in modulating serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares 3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole with structurally related 1,2-oxazole derivatives, highlighting substituent effects on properties:

Reactivity and Functional Group Influence

- Chloromethyl Group (-CH₂Cl) : Present in all analogs, this group enables nucleophilic substitution (e.g., with amines or thiols) or elimination reactions. Its reactivity is modulated by adjacent substituents. For example, the cyclopropylmethyl group in the target compound may stabilize intermediates via hyperconjugation .

- Aromatic vs. Aliphatic Substituents :

Biological Activity

3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings based on diverse sources.

Overview of Biological Activity

The compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that oxazole derivatives can exhibit antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies have shown that compounds similar to this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Effects : Some oxazole derivatives have demonstrated the ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or disrupting cellular processes .

- Non-covalent Interactions : The compound may also interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing various biochemical pathways .

- Influence on Gene Expression : Similar compounds have been shown to affect gene expression and cellular signaling pathways, which could contribute to their therapeutic effects .

Case Studies

-

Anticancer Activity Assessment :

- A study evaluated the effects of oxazole derivatives on cancer cell lines, revealing that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity. For example, a related compound showed an IC50 of 1.13 µM against a specific cancer type with low cytotoxicity (IC50 = 182 µM) and a selectivity index (SI) of 161 .

-

Antimicrobial Studies :

- A series of oxazole derivatives were tested against bacterial strains. Compounds containing halogen substituents demonstrated enhanced antimicrobial activity compared to their non-halogenated counterparts. This suggests that structural modifications can significantly impact biological efficacy.

- Inflammation Modulation :

Table 1: Summary of Biological Activities and Mechanisms

Table 2: Case Study Results

Q & A

Q. What are the recommended synthetic routes and purification methods for 3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole?

The synthesis typically involves cyclization of precursors such as cyclopropylmethylamine derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) under Lewis acid catalysis (e.g., zinc iodide). Reaction conditions (temperature, solvent, stoichiometry) must be tightly controlled to avoid side products like over-alkylated derivatives. Purification often employs column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the target compound. Confirmation of purity (>95%) requires HPLC or GC-MS analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the oxazole ring, chloromethyl (-CHCl), and cyclopropylmethyl groups.

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 200.0523).

- X-ray Crystallography : For unambiguous structural elucidation, especially if novel polymorphs are observed.

- Elemental Analysis : To validate empirical formula (CHClNO) .

Q. How does the chloromethyl group influence reactivity in functionalization reactions?

The chloromethyl group (-CHCl) enables nucleophilic substitution (e.g., with amines, thiols) or elimination to form vinyl derivatives. Reactivity is pH-dependent: basic conditions favor substitution (e.g., forming -CHNH), while acidic conditions may promote elimination. Kinetic studies using H NMR can monitor reaction progress and optimize conditions .

Advanced Research Questions

Q. What strategies mitigate conflicting bioactivity data in antimicrobial assays?

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and use reference strains (e.g., E. coli ATCC 25922).

- Compound Stability : Test degradation under assay conditions via LC-MS.

- Synergistic Effects : Screen combinations with adjuvants (e.g., efflux pump inhibitors) to enhance activity. Preliminary data suggest MIC values ranging from 8–64 µg/mL against Gram-positive bacteria, requiring dose-response validation .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states to predict preferential attack at the chloromethyl group versus oxazole nitrogen. Solvent effects (e.g., polar aprotic vs. protic) are incorporated using COSMO-RS. Validate predictions with kinetic isotope effect studies .

Q. What experimental designs address inconsistencies in reported physicochemical properties (e.g., melting point)?

- Purity Assessment : Use differential scanning calorimetry (DSC) to distinguish melting points of impurities.

- Environmental Controls : Measure properties under inert atmospheres (N) to prevent oxidation.

- Crystallization Solvents : Compare recrystallization from ethanol vs. acetonitrile to identify polymorphic forms .

Q. How is this compound integrated into polymer matrices for material science applications?

- Copolymerization : Radical-initiated grafting with styrene or acrylates, monitored by FT-IR for C-Cl bond consumption.

- Crosslinking : React with diamine linkers to form thermosetting networks; assess mechanical properties via dynamic mechanical analysis (DMA).

- Environmental Impact : Conduct OECD 301F biodegradability tests to evaluate persistence .

Q. What methodologies resolve contradictions in enzyme inhibition studies?

- Mechanistic Profiling : Use stopped-flow kinetics to differentiate competitive vs. non-competitive inhibition.

- Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to identify binding modes.

- Metabolic Stability : Incubate with liver microsomes to assess Phase I/II metabolism interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.